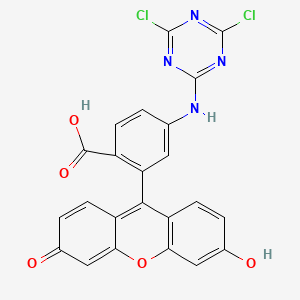
(2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;methyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;methyl 2-methylprop-2-enoate is a complex organic compound that belongs to the class of amino acids and derivatives. This compound is characterized by its unique structure, which includes an amino group, a keto group, and a phenylmethoxy group attached to a pentanoic acid backbone. The presence of methyl 2-methylprop-2-enoate adds to its complexity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;methyl 2-methylprop-2-enoate typically involves multi-step organic synthesis. One common approach is to start with the amino acid precursor, which undergoes a series of reactions including protection, oxidation, and esterification. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is crucial for monitoring the synthesis process and verifying the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;methyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the keto group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;methyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;methyl 2-methylprop-2-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate cellular signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glutamine and Derivatives: These compounds share structural similarities with (2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;methyl 2-methylprop-2-enoate, particularly in the presence of amino and keto groups.
Phenylmethoxy Compounds: Compounds with phenylmethoxy groups exhibit similar reactivity and can undergo similar chemical transformations.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.
Eigenschaften
CAS-Nummer |
32799-40-9 |
|---|---|
Molekularformel |
C17H23NO6 |
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
(2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H15NO4.C5H8O2/c13-10(12(15)16)6-7-11(14)17-8-9-4-2-1-3-5-9;1-4(2)5(6)7-3/h1-5,10H,6-8,13H2,(H,15,16);1H2,2-3H3/t10-;/m0./s1 |
InChI-Schlüssel |
KBGGVPIWNPZPJF-PPHPATTJSA-N |
SMILES |
CC(=C)C(=O)OC.C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)N |
Isomerische SMILES |
CC(=C)C(=O)OC.C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)O)N |
Kanonische SMILES |
CC(=C)C(=O)OC.C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)N |
Synonyme |
PMMA-P-Glu-OBzl poly(methyl methacrylate)-poly(gamma-benzylglutamate) copolyme |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-chlorophenyl)methyl]-3-methyl-N-(4-methyl-2-thiazolyl)-5-thieno[2,3-c]pyrazolecarboxamide](/img/structure/B1226550.png)
![2-[[Cyclohexyl(oxo)methyl]amino]acetic acid [2-(4-cyanoanilino)-2-oxoethyl] ester](/img/structure/B1226551.png)
![[2-(Methylamino)-2-oxoethyl] 1-(4-fluorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B1226552.png)
![N-(3,5-dimethylphenyl)-2-[(4-oxo-3-phenyl-2-benzofuro[3,2-d]pyrimidinyl)thio]acetamide](/img/structure/B1226553.png)
![4-[[4-[(Z)-2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenoxy]methyl]benzoic acid](/img/structure/B1226556.png)
![1-[4-(2-Methoxyphenoxy)but-2-ynyl]azepane](/img/structure/B1226557.png)
![3-[2-(2-furanylmethylamino)-2-oxoethoxy]-N-(2-methoxy-5-methylphenyl)-2-naphthalenecarboxamide](/img/structure/B1226563.png)


![2,3-bis(2-furanyl)-N-[4-(4-morpholinyl)phenyl]-6-quinoxalinecarboxamide](/img/structure/B1226566.png)




